molecular formula C7H5IO2 B15293009 5-Iodo-1-oxaspiro[2.5]octa-4,7-dien-6-one CAS No. 197230-75-4

5-Iodo-1-oxaspiro[2.5]octa-4,7-dien-6-one

Katalognummer: B15293009
CAS-Nummer: 197230-75-4
Molekulargewicht: 248.02 g/mol
InChI-Schlüssel: VKCXXDICZXHXML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Iodo-1-oxaspiro[25]octa-4,7-dien-6-one is a unique organic compound characterized by its spirocyclic structure, which includes an iodine atom and an oxaspiro moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1-oxaspiro[2.5]octa-4,7-dien-6-one can be achieved through a one-pot approach involving the use of para-quinone methides. This method proceeds smoothly under mild conditions without the use of metals, resulting in high yields . The reaction typically involves the 1,6-conjugate addition induced dearomatization of para-quinone methides .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Iodo-1-oxaspiro[2.5]octa-4,7-dien-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: The iodine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a variety of derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Iodo-1-oxaspiro[2.5]octa-4,7-dien-6-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Iodo-1-oxaspiro[2.5]octa-4,7-dien-6-one involves its interaction with molecular targets through its iodine and oxaspiro moieties. These interactions can lead to various biological effects, depending on the specific pathways involved. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with enzymes and receptors in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Iodo-1-oxaspiro[2.5]octa-4,7-dien-6-one is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with iodine.

Eigenschaften

CAS-Nummer

197230-75-4

Molekularformel

C7H5IO2

Molekulargewicht

248.02 g/mol

IUPAC-Name

5-iodo-1-oxaspiro[2.5]octa-4,7-dien-6-one

InChI

InChI=1S/C7H5IO2/c8-5-3-7(4-10-7)2-1-6(5)9/h1-3H,4H2

InChI-Schlüssel

VKCXXDICZXHXML-UHFFFAOYSA-N

Kanonische SMILES

C1C2(O1)C=CC(=O)C(=C2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.